Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTGCTJNYQKJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate typically involves:
- Starting from substituted phenylhydrazines or anilines bearing bromine and methyl groups.
- Condensation with ethyl pyruvate or related ketoesters.
- Cyclization under catalytic conditions to form the indole ring.
- Esterification or direct use of ethyl esters to obtain the final product.
Detailed Preparation Route from 5-Bromo-2-methylphenylhydrazine Hydrochloride
A well-documented method involves the following steps:
Step 1: Condensation Reaction
- Reactants: 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.
- Solvent: Ethanol.
- Conditions: Molar ratio approximately 1:1 to 1:1.1; ethanol used in 6-10 times mass ratio relative to hydrazine salt.
- Process: The hydrazine salt condenses with ethyl pyruvate in ethanol to form an intermediate hydrazone.
Step 2: Cyclization
- Reactants: The hydrazone intermediate, anhydrous zinc chloride catalyst.
- Solvent: Ethylene glycol.
- Conditions: Nitrogen atmosphere, temperature 150–170°C, reaction time 2.0–4.5 hours.
- Outcome: Formation of ethyl 5-bromo-7-methylindole-2-carboxylate via ring closure.
Step 3: Alkaline Hydrolysis (Optional for acid derivatives)
- Reactants: The ethyl ester product, potassium hydroxide.
- Solvent: Ethanol.
- Conditions: Room temperature, molar ratio of ester to KOH about 1:2 to 1:2.5.
- Post-treatment: Decolorization with activated carbon, acidification with hydrochloric acid, crystallization, filtration, and drying.
- Result: High purity product with melting point around 129–131°C and purity >98% (HPLC).
Reaction Parameters and Yields
| Step | Reactants & Ratios | Solvent & Conditions | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|---|---|
| Condensation | 5-bromo-2-methylphenylhydrazine HCl : ethyl pyruvate = 1:1-1.1 (mol) | Ethanol, 6-10 mass ratio, room temp | N/A | N/A | N/A |
| Cyclization | Hydrazone : ZnCl2 = 1:1.8-2.2 (mol) | Ethylene glycol, 150-170°C, 2-4.5 h, N2 atmosphere | 60-66 | 98.3-98.8 | 129-131 |
| Hydrolysis (if done) | Ester : KOH = 1:2-2.5 (mol) | Ethanol, room temp | N/A | >98 | 196-198 (acid form) |
Note: The hydrolysis step is typically used to obtain the acid form (4-bromo-7-methylindole-2-carboxylic acid), but the ester form (ethyl 5-bromo-7-methylindole-2-carboxylate) is isolated after cyclization.
Alternative Synthetic Routes
From 4-bromo-2-methylaniline: A three-step sequence involving iodination, Sonogashira coupling, and ring-closing reactions can yield 5-bromo-7-methylindole intermediates, which can be further esterified to the ethyl ester derivative. This method is more complex but allows for structural modifications at different stages.
From 5-bromoindole-2-carboxylic acid methyl ester: Esterification of the acid derivative with ethanol under acidic conditions can produce the ethyl ester, although this is less direct for the 7-methyl substituted compound.
Research Findings and Analysis
The method using 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate is industrially favorable due to:
- Readily available and inexpensive starting materials.
- Safe and straightforward operation.
- High purity and stable product quality.
- Suitability for scale-up and industrial production.
The use of anhydrous zinc chloride as a catalyst in ethylene glycol solvent under nitrogen atmosphere is critical for efficient cyclization and high yield.
Post-reaction purification involving activated carbon treatment and crystallization ensures removal of impurities and high purity product.
The melting point and HPLC purity data confirm the reproducibility and quality of the synthesized compound.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-2-methylphenylhydrazine hydrochloride |
| Key Reagents | Ethyl pyruvate, anhydrous zinc chloride, potassium hydroxide (for hydrolysis) |
| Solvents | Ethanol (condensation), ethylene glycol (cyclization), ethanol (hydrolysis) |
| Reaction Conditions | Condensation: room temp; Cyclization: 150-170°C, 2-4.5 h, N2 atmosphere; Hydrolysis: RT |
| Product Purity | >98% (HPLC) |
| Yield | 60-66% (cyclization step) |
| Melting Point | 129-131°C (ethyl ester), 196-198°C (acid form) |
| Post-treatment | Activated carbon decolorization, acidification, crystallization, filtration, drying |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Substituent Variations: Halogens and Functional Groups
5-Bromo vs. 5-Chloro Derivatives
Ethyl 5-chloro-1H-indole-2-carboxylate derivatives (e.g., compounds 7a–7f in ) share structural similarity but differ in halogen electronegativity and atomic radius. Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), which may alter reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions. For instance, brominated indoles typically exhibit higher reactivity in palladium-catalyzed reactions compared to chlorinated analogs .
Ester vs. Carboxylic Acid Derivatives
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is an ester, whereas 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) is a carboxylic acid. The ester group enhances lipophilicity, improving membrane permeability, while the carboxylic acid form may offer better solubility in aqueous media. This distinction is critical in drug design for optimizing bioavailability .
Positional Isomerism: Carboxylate Substitution
2-Carboxylate vs. 7-Carboxylate Derivatives
Ethyl 5-bromo-1H-indole-7-carboxylate (CAS: 1065181-58-9) and methyl 5-bromoindole-7-carboxylate (CAS: 860624-89-1) are positional isomers of the target compound. The 2-carboxylate configuration in the target molecule may influence hydrogen-bonding interactions in crystal packing or protein binding, as seen in crystallographic studies of methyl 5-halo-indole-2-carboxylates .
Methyl vs. Methoxy Substituents
Ethyl 5-methoxyindole-2-carboxylate (CAS: 128717-77-1) replaces the bromine and methyl groups with a methoxy substituent. Methoxy groups are electron-donating, which can reduce electrophilic reactivity but enhance stability. The methyl group in the target compound may contribute to steric hindrance, affecting binding to biological targets like enzymes or receptors .
Melting Points and Solubility
- This compound: No direct melting point data found, but analogs like 7-methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) suggest that ester derivatives generally have lower melting points due to reduced crystallinity .
- Ethyl 5-methoxyindole-2-carboxylate : Lipophilic esters are typically soluble in organic solvents (e.g., ethyl acetate, DCM), whereas carboxylic acids (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) show higher aqueous solubility at physiological pH .
Data Tables
Table 1: Comparison of Key Indole Derivatives
Biological Activity
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a significant compound within the indole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H12BrN O2, with a molecular weight of approximately 268.11 g/mol. Its structure includes a bromine atom at the fifth position and an ethyl ester at the second position of the carboxylic acid, which influences its reactivity and biological interactions.
Biological Activities
1. Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viral infections. Its mechanism may involve interference with viral replication processes or inhibition of viral enzymes, although specific pathways remain to be fully elucidated.
2. Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 14.8 μM for HepG2, comparable to doxorubicin (IC50 = 18.7 μM) .
- Mechanisms of Action : this compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, it decreases Bcl-2 levels while increasing pro-apoptotic factors like Bax and PARP .
3. Enzymatic Inhibition
The compound has been identified as an inhibitor of cytochrome P450 enzymes, impacting drug metabolism. This inhibition suggests potential interactions with other pharmaceuticals, necessitating further pharmacokinetic studies.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar indole derivatives to highlight its unique properties:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 5-fluoro-1H-indole-2-carboxylate | 0.96 | Fluorine substitution may alter reactivity |
| Ethyl 5-chloro-1H-indole-2-carboxylate | 0.95 | Chlorine substitution affects biological activity |
| Ethyl 6-bromo-1H-indole-2-carboxylate | 0.87 | Different position of bromine alters properties |
| Ethyl 4-bromo-1H-indole-2-carboxylate | 0.93 | Variation in substitution pattern impacts function |
The unique bromine substitution at the fifth position enhances its reactivity and biological activity compared to other halogenated analogs.
Case Studies and Research Findings
Recent studies have further explored the therapeutic potential of this compound:
Case Study: Anticancer Activity in MCF-7 Cells
A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 14.8 μM) and induced apoptosis through downregulation of anti-apoptotic proteins .
Case Study: Antiviral Efficacy
Another investigation highlighted its effectiveness against viral infections, suggesting a mechanism involving the inhibition of viral replication pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves protecting the indole NH group of ethyl 5-bromoindole-2-carboxylate derivatives using di-tert-butyl dicarbonate with 4-dimethylaminopyridine as a catalytic base. Subsequent alkylation or functionalization at the 7-position introduces the methyl group. Reaction optimization (e.g., temperature, solvent polarity) is critical: for example, DMF with phosphorus oxychloride at 110°C for 2.5 hours achieves efficient formylation in analogous indole carboxylate syntheses . Yield discrepancies often arise from competing side reactions, such as over-bromination or incomplete protection of the NH group.
Q. How is X-ray crystallography applied to confirm the structure of substituted indole carboxylates?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethyl acetate or methanol. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are used to analyze bond lengths, angles, and packing interactions. For example, methyl 5-halo-indole-2-carboxylate analogues show consistent C-Br bond lengths (~1.89 Å) and planar indole cores, validating structural assignments . Discrepancies in torsion angles may indicate conformational flexibility or crystal-packing effects.
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination or methylation of ethyl indole-2-carboxylate derivatives?
- Methodological Answer : Regioselective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C). Steric and electronic factors dictate reactivity: electron-donating groups (e.g., methoxy) at the 7-position direct bromination to the 5-position via electrophilic aromatic substitution. For methylation, Mitsunobu conditions (DIAD, PPh₃) with methanol selectively target hydroxyl groups, while alkyl halides require base-mediated SN2 conditions . Conflicting regiochemistry in literature (e.g., competing 4- vs. 5-bromination) often stems from solvent polarity or catalyst choice .
Q. How can computational modeling complement experimental data in predicting the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (HOMO-LUMO gaps, electrostatic potentials). Molecular docking studies against targets like HIV-1 reverse transcriptase (using AutoDock Vina) reveal binding affinities. For example, bulky substituents at the 7-position may sterically hinder interactions with the active site, explaining reduced anti-HIV activity in certain analogs . Discrepancies between computational and experimental IC₅₀ values often arise from solvation effects or protein flexibility.
Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns or IR stretches)?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, 2D-COSY) clarifies splitting patterns: the 7-methyl group in this compound typically appears as a singlet (δ 2.4–2.6 ppm) due to restricted rotation. Conflicting IR carbonyl stretches (e.g., 1700 vs. 1720 cm⁻¹) may arise from polymorphism or solvent interactions. High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formulas. In cases of ambiguous NOESY correlations, variable-temperature NMR or SCXRD resolves conformational ambiguities .
Safety and Handling Considerations
Q. What precautions are essential when handling intermediates like phosphorus oxychloride in the synthesis of this compound?
- Methodological Answer : Use a fume hood, N95 masks, and nitrile gloves. Phosphorus oxychloride reacts exothermically with water; quench residues with ice-cold sodium bicarbonate. Waste must be neutralized and disposed via certified hazardous waste protocols. Incompatible with DMF (risk of CO gas release), so add reagents dropwise under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
